molecular formula C8H5ClO3 B1472881 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one CAS No. 98557-01-8

4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B1472881
CAS No.: 98557-01-8
M. Wt: 184.57 g/mol
InChI Key: VZYMMKHAIQYSNS-UHFFFAOYSA-N
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Description

“4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one” is a chemical compound with the CAS Number: 98557-01-8 . It has a molecular weight of 184.58 . The IUPAC name for this compound is 4-chloro-7-hydroxyisobenzofuran-1 (3H)-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClO3/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,10H,3H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 158-159 .

Scientific Research Applications

β-Amyloid Aggregation Inhibition

The compound 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one is used in the synthesis of derivatives with potential medical applications, such as β-amyloid aggregation inhibition. A study details the synthesis of a derivative, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, demonstrating potent inhibition of β-amyloid aggregation (Choi et al., 2003).

Antilipidemic Agent Synthesis

Another application is in synthesizing novel antilipidemic agents. For instance, the synthesis of 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran, related structurally to clofibrate, is explored for its antilipidemic activity (Witiak et al., 1975).

Dielectric and Thermal Properties in Polymers

The compound also finds use in the field of material science, particularly in studying the dielectric and thermal properties of polymers. A study involving the synthesis of a methacrylate polymer bearing a chalcone side group highlights these properties (Çelik & Coskun, 2018).

Synthesis of Aflatoxin B1 Analogs

It plays a role in the synthesis of complex organic compounds, such as in the study of interconversion between various benzofuran moieties and their application in synthesizing aflatoxin B1 analogs (Bujons, Sánchez-Baeza, & Messeguer, 1994).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have focused on the synthesis of various derivatives and their potential as antimicrobial agents (Kumar et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran and its derivatives, including “4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one”, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative state within cells, thereby influencing cellular metabolism and signaling pathways. Additionally, this compound has been observed to bind with certain proteins that regulate cell cycle progression, thus impacting cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and RNA, which can lead to changes in gene expression. This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of nucleotides and amino acids. By inhibiting these enzymes, this compound can disrupt cellular processes such as DNA replication and protein synthesis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade into various metabolites, which can have different biological activities. In in vitro studies, this compound has shown stability under controlled conditions, but its degradation products can accumulate and affect cellular functions. Long-term exposure to this compound has been associated with changes in cell morphology and function, indicating potential cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have therapeutic effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular respiration and energy production .

Properties

IUPAC Name

4-chloro-7-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYMMKHAIQYSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)O1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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